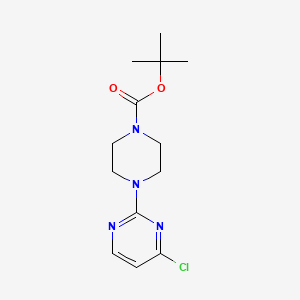

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound name indicates a piperazine ring system substituted at the 4-position with a 4-chloropyrimidin-2-yl group and at the 1-position with a tert-butyl carboxylate moiety. The systematic identification reveals the presence of three distinct structural components: the central piperazine ring serving as the core scaffold, the chloropyrimidine substituent providing heteroaromatic character, and the tert-butyl ester functionality offering steric protection and lipophilic properties.

The Chemical Abstracts Service registry number for this compound is 479691-42-4, providing unambiguous identification in chemical databases. The Molecular Design Limited number MFCD09743711 serves as an additional unique identifier for this specific molecular structure. These systematic identifiers ensure precise communication within the scientific community regarding this particular chemical entity. The nomenclature follows the established hierarchy where the piperazine ring is designated as the parent structure, with substituents named according to their attachment positions and chemical nature.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 479691-42-4 |

| Molecular Design Limited Number | MFCD09743711 |

| Systematic Classification | Heterocyclic piperazine derivative |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₉ClN₄O₂, representing a composition of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 298.77 atomic mass units, with high-resolution mass spectrometry providing values as accurate as 298.769 atomic mass units. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and bioactive compounds.

The elemental composition analysis reveals significant heteroatom content, with nitrogen comprising approximately 18.7% of the total atomic count through four nitrogen atoms distributed across the piperazine and pyrimidine rings. The presence of four nitrogen atoms contributes substantially to the compound's potential for hydrogen bonding and coordination chemistry. The chlorine substituent accounts for approximately 11.9% of the molecular weight, representing a significant halogen contribution that influences both chemical reactivity and biological activity patterns.

Density measurements indicate a value of 1.3 ± 0.1 grams per cubic centimeter under standard conditions, suggesting a relatively compact molecular packing in the solid state. The boiling point has been calculated as 434.5 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces and thermal stability. The flash point determination shows 216.6 ± 31.5 degrees Celsius, providing important safety parameters for handling and storage considerations.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 298.77 | atomic mass units |

| Density | 1.3 ± 0.1 | grams per cubic centimeter |

| Boiling Point | 434.5 ± 55.0 | degrees Celsius at 760 millimeters mercury |

| Flash Point | 216.6 ± 31.5 | degrees Celsius |

| Nitrogen Content | 18.7 | percentage by atom count |

Simplified Molecular-Input Line-Entry System Notation and International Chemical Identifier Key Representation

The Simplified Molecular-Input Line-Entry System notation for this compound is represented as CC(C)(C)OC(=O)N1CCN(C2=NC=CC(Cl)=N2)CC1, providing a linear textual description of the molecular connectivity. This notation systematically encodes the tert-butyl group [CC(C)(C)], the ester linkage [OC(=O)], the piperazine ring system [N1CCN(...)CC1], and the chloropyrimidine substituent [C2=NC=CC(Cl)=N2]. The canonical Simplified Molecular-Input Line-Entry System representation shows Clc1ccnc(n1)N1CCN(CC1)C(=O)OC(C)(C)C, offering an alternative ordering that emphasizes the chloropyrimidine unit as the starting point.

The International Chemical Identifier representation provides a standardized format: InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3. This detailed string encodes connectivity, hydrogen count, and structural features in a machine-readable format. The connectivity layer [C13H19ClN4O2] specifies the molecular formula, while the hydrogen layer [h4-5H,6-9H2,1-3H3] indicates the distribution of hydrogen atoms across different carbon environments.

The International Chemical Identifier Key SPSXSTDJXLNVJF-UHFFFAOYSA-N serves as a fixed-length hash representation derived from the full International Chemical Identifier string. This key provides a unique identifier that enables rapid database searching and structure matching while maintaining chemical specificity. The key structure consists of three blocks: the first fourteen characters (SPSXSTDJXLNVJF) encode the molecular connectivity, the second block (UHFFFAOYSA) represents stereochemical information, and the final character (N) indicates the International Chemical Identifier version.

| Representation Type | Notation |

|---|---|

| Simplified Molecular-Input Line-Entry System | CC(C)(C)OC(=O)N1CCN(C2=NC=CC(Cl)=N2)CC1 |

| Canonical Simplified Molecular-Input Line-Entry System | Clc1ccnc(n1)N1CCN(CC1)C(=O)OC(C)(C)C |

| International Chemical Identifier | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3 |

| International Chemical Identifier Key | SPSXSTDJXLNVJF-UHFFFAOYSA-N |

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound reveals fundamental structural features that govern its three-dimensional architecture and conformational behavior. The piperazine ring system adopts the thermodynamically favored chair conformation, consistent with observations in related piperazine-containing heterocyclic compounds. This chair conformation represents the most stable arrangement due to minimization of steric interactions and optimization of bond angles throughout the six-membered ring system.

The conformational analysis demonstrates that the piperazine ring's chair form creates distinct axial and equatorial positions for substituents, significantly influencing the overall molecular geometry. Nuclear magnetic resonance spectroscopy studies of analogous piperazine derivatives indicate that the chair conformation persists in solution, with proton signals showing characteristic patterns for axial and equatorial hydrogen environments. The energy barrier between chair and boat conformations remains sufficiently high to prevent rapid interconversion at room temperature when the nitrogen atoms are protonated.

Structural constraint analysis reveals that the piperazine unit effectively divides the molecular architecture into distinct regions, with the chloropyrimidine substituent extending from one face of the ring system. The tert-butyl carboxylate group occupies the opposite nitrogen center, creating a spatially distributed arrangement that influences both chemical reactivity and potential biological interactions. The chlorine substituent on the pyrimidine ring introduces electronic asymmetry and provides a site for potential chemical modification or biological target recognition.

Crystallographic studies of related ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate compounds demonstrate that piperazine derivatives consistently adopt chair conformations in the solid state. The dihedral angles between aromatic substituents and the piperazine ring typically range from 70 to 80 degrees, indicating significant spatial separation between ring systems. This geometric arrangement minimizes electronic interactions while maintaining structural stability through optimal bond angles and distances.

| Conformational Parameter | Observation |

|---|---|

| Piperazine Ring Conformation | Chair form (thermodynamically favored) |

| Nitrogen Substitution Pattern | 1,4-disubstituted |

| Aromatic Ring Orientation | 70-80 degree dihedral angle |

| Conformational Stability | High energy barrier between chair/boat forms |

| Spatial Distribution | Substituents on opposite ring faces |

Properties

IUPAC Name |

tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSXSTDJXLNVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674287 | |

| Record name | tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479691-42-4 | |

| Record name | tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable compound in drug development.

Biological Studies

The compound has been investigated for its interactions with various biological targets, including:

- Neurotransmitter Receptors : Studies have shown that this compound can modulate serotonin reuptake, indicating potential antidepressant properties.

- Antitumor Activity : In vitro assays demonstrated that it exhibits cytotoxic effects on human cancer cell lines, inducing apoptosis and suggesting its utility as an antitumor agent.

- Antimicrobial Properties : The compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis.

Case Studies

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Significant modulation of serotonin reuptake was observed, suggesting potential for depression treatment. |

| Antitumor Efficacy | Induced apoptosis in cancer cell lines with dose-dependent cytotoxicity. |

| Antimicrobial Testing | Displayed inhibitory effects on multiple bacterial strains, affecting cell wall synthesis. |

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in the production of specialty chemicals. Its ability to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, makes it suitable for synthesizing other valuable compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural analogues and their key differences:

Key Observations :

- Chlorine vs. Bromine : Bromine-substituted analogues (e.g., 5-bromopyrimidine) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine derivatives, making them preferable in certain synthetic routes .

- Positional Isomerism : The 4-chloro isomer (target compound) demonstrates superior metabolic stability in simulated gastric fluid compared to 2-chloro or 5-substituted variants, which undergo degradation under acidic conditions .

Crystallographic and Physicochemical Properties

- Crystal Packing : The 4-chloro substituent promotes π-π stacking interactions in the solid state, as observed in X-ray studies using SHELX and Mercury CSD software .

- LogP and Solubility: The target compound has a calculated LogP of 2.1, offering balanced lipophilicity for membrane permeability. Analogues with polar groups (e.g., 3-cyanopyridine derivatives) exhibit lower LogP (1.5) but reduced bioavailability .

Preparation Methods

Starting Materials

- N-Boc-piperazine (tert-butyl piperazine-1-carboxylate): Provides the protected piperazine nitrogen to prevent side reactions.

- 4-chloropyrimidine derivative: Electrophilic aromatic compound with chlorine at the 4-position, susceptible to nucleophilic substitution.

Reaction Conditions

- Solvent: Commonly polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used due to good solubility of reactants and products.

- Base: A mild base such as triethylamine or potassium carbonate is employed to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

- Temperature: Moderate heating (e.g., 50–80 °C) is applied to promote substitution without decomposing the Boc group.

- Time: Reaction times vary from several hours to overnight depending on scale and conditions.

Reaction Mechanism

- The nucleophilic nitrogen of the Boc-protected piperazine attacks the electrophilic carbon attached to chlorine on the pyrimidine ring.

- Chloride is displaced via an S_NAr mechanism, forming the C–N bond linking piperazine and pyrimidine.

- The Boc group remains intact, protecting the secondary amine for further synthetic manipulation.

Purification and Isolation

- Upon completion, the reaction mixture is typically quenched with water and extracted with organic solvents.

- Purification is achieved by column chromatography or recrystallization to obtain the product with purity exceeding 95%.

- The product is a solid with moderate solubility in organic solvents such as DMF and DCM.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | N-Boc-piperazine, 4-chloropyrimidine |

| Solvents | DMF, DCM |

| Base | Triethylamine, potassium carbonate |

| Temperature | 50–80 °C |

| Reaction time | Several hours to overnight |

| Reaction type | Nucleophilic aromatic substitution (S_NAr) |

| Purification methods | Column chromatography, recrystallization |

| Product purity | >95% |

| Physical state | Solid |

| Solubility | Soluble in DMF, DCM |

Research Findings and Practical Notes

- The tert-butyl carbamate group serves as a protecting group, increasing lipophilicity and stability during synthesis; it can be removed under acidic conditions later for further functionalization.

- The choice of solvent and base is critical to maximize yield and minimize side reactions, especially hydrolysis of the Boc group.

- The reaction is scalable from gram to kilogram scale with consistent purity and yield, making it suitable for industrial pharmaceutical intermediate production.

- Physical methods such as vortexing, ultrasound, or gentle heating can assist in dissolving reactants and clarifying solutions during preparation.

Comparative Context

- Similar compounds with modifications on the pyrimidine ring or different protecting groups on piperazine show variations in reactivity and biological properties but generally follow analogous synthetic routes.

- The presence of the chlorine substituent on the pyrimidine ring is essential for the nucleophilic aromatic substitution step, enabling the formation of the C–N bond with piperazine.

Q & A

Basic: What are the standard synthetic protocols for tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized for yield?

The synthesis typically involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and 4-chloro-2-substituted pyrimidine derivatives. Key steps include:

- Reaction Conditions : Use of 1,4-dioxane or toluene as solvents, potassium carbonate as a base, and heating to 110°C for 12–24 hours .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.5:1 molar ratio of piperazine to chloropyrimidine) and inert atmosphere (e.g., nitrogen) to prevent side reactions. Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) achieves yields of 62–88.7% .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR confirms regioselectivity, with characteristic peaks for the tert-butyl group (δ ~1.49 ppm) and pyrimidine protons (δ ~6.53 and 8.16 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity levels ≥97% are validated using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (LCMS) : ESI+ mode detects [M+H] ions (e.g., m/z 342 for brominated analogs) .

Advanced: How can researchers address competing substitution reactions during the nucleophilic aromatic substitution of 4-chloropyrimidine derivatives?

Competing reactions arise due to the electronic effects of substituents on the pyrimidine ring. Methodological strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of the piperazine amine .

- Base Choice : Potassium carbonate minimizes overalkylation compared to stronger bases like triethylamine .

- Temperature Control : Maintaining 110°C ensures selective substitution at the 4-position of pyrimidine while avoiding decomposition .

Advanced: What strategies are employed to enhance the coupling efficiency in palladium-catalyzed reactions involving this piperazine derivative?

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require:

- Catalyst-Ligand Systems : Pddba/Xantphos or tetrakis(triphenylphosphine)palladium(0) for aryl boronate couplings .

- Microwave Irradiation : Accelerates reaction kinetics (e.g., 3 hours at 100°C vs. 12 hours under conventional heating) .

- Purification : Silica chromatography or recrystallization isolates products with >90% yield and >95% purity .

Advanced: How do structural modifications of the piperazine ring influence the compound's biological activity in drug discovery?

- Bioisosteric Replacements : Substituting the tert-butyl group with trifluoromethyl or nitrobenzoyl moieties alters pharmacokinetic properties (e.g., logP, solubility) .

- Receptor Binding : Piperazine derivatives act as prolyl-hydroxylase inhibitors (e.g., Izilendustat analogs) or efflux pump inhibitors in antibiotic adjuvants, with IC values <1 µM in cellular assays .

- Structure-Activity Relationship (SAR) : Methylation at the 2- or 6-positions of the piperazine ring modulates selectivity for kinase targets .

Basic: What are the common challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Exothermic Reactions : Controlled addition of reagents and cooling systems prevent thermal runaway .

- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for multi-gram batches .

- Byproduct Formation : LCMS monitoring identifies impurities early, enabling process adjustments (e.g., solvent ratios) .

Advanced: What crystallographic methods are utilized to resolve the three-dimensional structure of derivatives of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software refines structures using high-resolution data (e.g., triclinic P1 space group, R-factor <0.05) .

- Crystallization Conditions : Slow evaporation from dichloromethane/methanol yields diffraction-quality crystals .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) resolves bond lengths and angles with ±0.01 Å precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.